N,N-dimethyl-2-(2-oxoazepan-3-yl)-3,4-dihydro-1H-isoquinoline-5-sulfonamide
Description
N,N-dimethyl-2-(2-oxoazepan-3-yl)-3,4-dihydro-1H-isoquinoline-5-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes an isoquinoline core, a sulfonamide group, and an azepanone ring, making it a subject of interest for researchers exploring new therapeutic agents and chemical processes.
Properties
IUPAC Name |
N,N-dimethyl-2-(2-oxoazepan-3-yl)-3,4-dihydro-1H-isoquinoline-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-19(2)24(22,23)16-8-5-6-13-12-20(11-9-14(13)16)15-7-3-4-10-18-17(15)21/h5-6,8,15H,3-4,7,9-12H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCMVLXHZHEXIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC2=C1CCN(C2)C3CCCCNC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(2-oxoazepan-3-yl)-3,4-dihydro-1H-isoquinoline-5-sulfonamide typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via sulfonylation, where the isoquinoline derivative reacts with a sulfonyl chloride in the presence of a base such as pyridine.
Formation of the Azepanone Ring: The azepanone ring is formed through a lactamization reaction, where an appropriate amino acid derivative undergoes cyclization under acidic or basic conditions.
N,N-Dimethylation: The final step involves the dimethylation of the amine group using reagents such as formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the sulfonamide group or the azepanone ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Reduced sulfonamide or azepanone derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N,N-dimethyl-2-(2-oxoazepan-3-yl)-3,4-dihydro-1H-isoquinoline-5-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors could make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(2-oxoazepan-3-yl)-3,4-dihydro-1H-isoquinoline-5-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the isoquinoline core can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-2-(2-oxoazepan-3-yl)-3,4-dihydro-1H-isoquinoline-5-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
N,N-dimethyl-2-(2-oxoazepan-3-yl)-3,4-dihydro-1H-isoquinoline-5-sulfonyl chloride: Similar structure but with a sulfonyl chloride group.
Uniqueness
N,N-dimethyl-2-(2-oxoazepan-3-yl)-3,4-dihydro-1H-isoquinoline-5-sulfonamide is unique due to its combination of an isoquinoline core, a sulfonamide group, and an azepanone ring. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
